![molecular formula C6H3Cl2F B072040 1,2-Dichloro-4-fluorobenzene CAS No. 1435-49-0](/img/structure/B72040.png)
1,2-Dichloro-4-fluorobenzene
Overview
Description
1,2-Dichloro-4-fluorobenzene is a chemical compound with the molecular formula Cl2C6H3F . It is also known by other names such as 3,4-Dichlorofluorobenzene and Benzene, 1,2-dichloro-4-fluoro- .
Molecular Structure Analysis
The molecular structure of 1,2-Dichloro-4-fluorobenzene consists of a benzene ring with two chlorine atoms and one fluorine atom attached . The exact mass of the molecule is 163.9595836 g/mol .Chemical Reactions Analysis
Resonance enhanced multiphoton ionization (REMPI) and mass analyzed threshold ionization (MATI) spectroscopy have been applied to investigate the vibrational structure of 1,2-dichloro-4-fluorobenzene in its first excited state (S 1) and the cationic ground state (D 0) .Physical And Chemical Properties Analysis
1,2-Dichloro-4-fluorobenzene has a molecular weight of 164.99 g/mol . It has a computed XLogP3 value of 3.5, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 . The topological polar surface area is 0 Ų .Scientific Research Applications
Chemical Synthesis
1,2-Dichloro-4-fluorobenzene is often used in chemical synthesis. It serves as a building block in the synthesis of various chemical compounds .
Preparation of Benzonorbornadienes
This compound has been used in the preparation of a series of benzonorbornadienes . Benzonorbornadienes are a class of organic compounds that have applications in synthetic chemistry.
Preparation of Difluoroarenes
1,2-Dichloro-4-fluorobenzene has also been used in the preparation of difluoroarenes . Difluoroarenes are aromatic compounds that contain two fluorine atoms. They are used in the synthesis of pharmaceuticals and agrochemicals.
Thermophysical Properties
The thermophysical properties of 1,2-Dichloro-4-fluorobenzene have been critically evaluated, suggesting its potential use in fields requiring precise knowledge of these properties .
properties
IUPAC Name |
1,2-dichloro-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F/c7-5-2-1-4(9)3-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDKXMVGRLVIQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162444 | |
Record name | 1,2-Dichloro-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-4-fluorobenzene | |
CAS RN |
1435-49-0 | |
Record name | 1,2-Dichloro-4-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1435-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dichloro-4-fluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1435-49-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Dichloro-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dichloro-4-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.417 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques were used to study 1,2-Dichloro-4-fluorobenzene and what information do they provide about the molecule?
A1: The researchers used REMPI and MATI spectroscopy to investigate the vibrational structure of 1,2,4-DCFB in its first excited state (S1) and the cationic ground state (D0) []. REMPI helps identify vibrational energy levels within excited electronic states by analyzing the wavelengths of light absorbed by the molecule. MATI then provides precise ionization energy measurements by selectively detecting ions produced at specific energy thresholds. By combining these techniques, researchers can accurately determine the energy required to excite and ionize the molecule, providing valuable information about its electronic and vibrational properties.
Q2: How do experimental findings about the vibrational structure of 1,2-Dichloro-4-fluorobenzene compare with theoretical calculations?
A2: The experimental REMPI and MATI spectra demonstrated excellent agreement with the simulated spectra derived from Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) calculations []. This strong correlation between experimental data and theoretical models validates the accuracy of the computational methods used to predict the vibrational behavior of 1,2,4-DCFB. Furthermore, the researchers employed a multidimensional Franck-Condon approach to calculate vibrational intensities, further enhancing the reliability of their findings.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.